molecular formula C19H17N3O3S B254292 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No. B254292
M. Wt: 367.4 g/mol
InChI Key: HNVSIODGVKDNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide, also known as DMNTB, is a synthetic compound that has gained significant attention in scientific research. DMNTB belongs to the class of thiazole compounds and has been found to have potential applications in various fields of research.

Mechanism of Action

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has been found to modulate the activity of ion channels, particularly the voltage-gated potassium channels. It has been shown to increase the activity of these channels, leading to an increase in the efflux of potassium ions from the cells. This results in hyperpolarization of the cell membrane, leading to a decrease in the excitability of the cells.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects by reducing the excitotoxicity of glutamate.

Advantages and Limitations for Lab Experiments

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to be stable under various conditions, making it suitable for long-term experiments. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide. One potential direction is to study its effects on other ion channels, such as calcium channels. Another direction is to study its potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Furthermore, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved properties.

Synthesis Methods

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process involving the condensation of 2,5-dimethylthiophene-3-carboxylic acid with 4-methyl-3-nitrobenzoyl chloride. This is followed by the reaction of the resulting intermediate with thioamide, leading to the formation of this compound.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. This compound has also been found to have potential applications in the field of neuroscience, where it has been studied for its ability to modulate the activity of ion channels.

properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C19H17N3O3S/c1-11-4-5-12(2)15(8-11)16-10-26-19(20-16)21-18(23)14-7-6-13(3)17(9-14)22(24)25/h4-10H,1-3H3,(H,20,21,23)

InChI Key

HNVSIODGVKDNDP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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